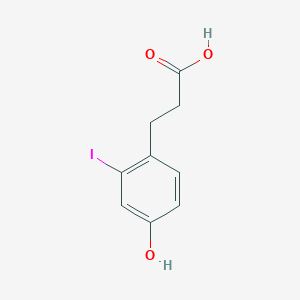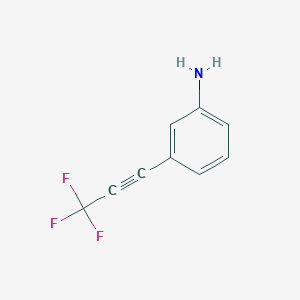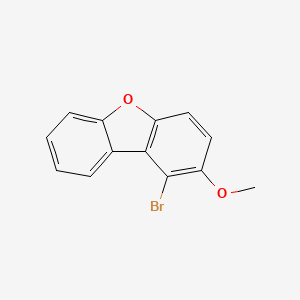
trans-8-Hexadecene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-8-Hexadecene: is an organic compound with the molecular formula C16H32 . It is an alkene, characterized by the presence of a carbon-carbon double bond in the trans configuration at the 8th position of the hexadecene chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-8-Hexadecene can be synthesized through various methods, including:
Hydrogenation of Alkynes: Starting from 8-hexyne, selective hydrogenation can be performed using a Lindlar catalyst to produce this compound.
Wittig Reaction: This involves the reaction of a phosphonium ylide with an aldehyde or ketone to form the desired alkene.
Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of 1,8-hexadecadiene under controlled conditions to ensure the formation of the trans isomer .
Chemical Reactions Analysis
Types of Reactions: trans-8-Hexadecene undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or diols.
Reduction: Hydrogenation can convert it to hexadecane.
Substitution: Halogenation reactions can introduce halogen atoms at the double bond.
Common Reagents and Conditions:
Oxidation: Using reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of light or a catalyst.
Major Products:
Epoxides: Formed from oxidation.
Hexadecane: Formed from reduction.
Dihalides: Formed from halogenation.
Scientific Research Applications
trans-8-Hexadecene has various applications in scientific research, including:
Chemistry: Used as a model compound in studying alkene reactions and mechanisms.
Biology: Investigated for its role in biological membranes and lipid interactions.
Medicine: Explored for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of lubricants, surfactants, and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of trans-8-Hexadecene involves its interaction with various molecular targets and pathways. As an alkene, it can participate in:
Electrophilic Addition Reactions: The double bond acts as a nucleophile, reacting with electrophiles to form addition products.
Radical Reactions: The double bond can undergo radical reactions, forming new carbon-carbon bonds.
Comparison with Similar Compounds
Z-8-Hexadecene: The cis isomer of 8-Hexadecene.
1-Hexadecene: An alkene with the double bond at the 1st position.
2-Hexadecene: An alkene with the double bond at the 2nd position.
Uniqueness: trans-8-Hexadecene is unique due to its specific trans configuration at the 8th position, which imparts distinct chemical and physical properties compared to its cis isomer and other positional isomers .
Properties
CAS No. |
74533-91-8 |
|---|---|
Molecular Formula |
C16H32 |
Molecular Weight |
224.42 g/mol |
IUPAC Name |
(E)-hexadec-8-ene |
InChI |
InChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h15-16H,3-14H2,1-2H3/b16-15+ |
InChI Key |
KWEAIXVWPDMXCR-FOCLMDBBSA-N |
Isomeric SMILES |
CCCCCCC/C=C/CCCCCCC |
Canonical SMILES |
CCCCCCCC=CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate](/img/structure/B12330417.png)


![2,4(1H,3H)-Pyrimidinedione, 1,3-bis[5-(ethylamino)pentyl]-6-methyl-](/img/structure/B12330429.png)









![Ethanol,2-[(2-ethylhexyl)oxy]-, dihydrogen phosphate, monopotassium salt (9CI)](/img/structure/B12330478.png)
